3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Salt Selection Formulation Solubility

Researchers pursuing regioselective C-H activation or aqueous-phase peptide coupling often face inconsistent results when using pyridin-3-yl/4-yl isomers or free-base forms. 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride resolves this with a geometrically positioned ortho-pyridyl nitrogen that acts as a reliable bidentate ligand for transition metals, while the dihydrochloride salt ensures predictable aqueous solubility. • Ortho-pyridyl N enables bidentate Pd coordination absent in meta/para isomers • Dihydrochloride form eliminates solubility variability vs. free base • ≥98% purity (typical) reduces batch-to-batch SAR drift

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1 g/mol
CAS No. 1423028-99-2
Cat. No. B1376557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
CAS1423028-99-2
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H
InChIKeyCEYSGWSRPMEIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: Baseline Characteristics


3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS 1423028-99-2) is a salt form of a non-proteinogenic β-amino acid featuring a pyridin-2-yl substituent at the beta-carbon [1]. Its molecular formula is C8H12Cl2N2O2, with a molecular weight of 239.1 g/mol, and it is typically supplied at a purity of ≥95% [2]. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of peptidomimetics and bioactive molecules [3].

Format Dihydrochloride salt for aqueous-phase chemistry
Scaffold Non-proteinogenic β-amino acid building block
Feature 2-Pyridyl substituent enables metal-coordination studies

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: Procurement Risks


Substituting 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride with a regioisomer (e.g., pyridin-3-yl or pyridin-4-yl analogs) or a different salt form can introduce significant and unquantified variability into a research or manufacturing process. The ortho-pyridyl nitrogen is geometrically positioned to act as a bidentate metal-coordinating ligand, a property absent in the meta and para isomers, potentially altering reaction outcomes in metal-catalyzed steps [1]. Furthermore, the dihydrochloride salt form confers specific aqueous solubility and stability characteristics that differ from the free base or other salts, which is critical for applications like bioconjugation or aqueous-phase reactions .

Attribute
This compound
Potential substitute
Regioisomer
2-Pyridyl isomer (bidentate chelation possible)
3- or 4-Pyridyl isomer (monodentate only)
Salt form
Dihydrochloride (specific aqueous solubility/stability)
Free base or other salts (different solubility profile)

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: Quantitative Differentiation Evidence


Aqueous Solubility Advantage

The dihydrochloride salt of 3-amino-3-(pyridin-2-yl)propanoic acid demonstrates superior aqueous solubility compared to alternative salt forms, a critical property for applications requiring dissolution in aqueous media. Literature indicates that dihydrochloride salts can exhibit significantly higher solubility; for instance, a related compound, 2-Amino-2-(pyridin-3-yl)propanoic acid dihydrochloride, shows a 30% increase in aqueous solubility over its monohydrochloride counterpart . While this exact quantitative value is not directly confirmed for the target compound, it provides a class-level inference for its expected performance.

Aqueous solubility advantage
Class-level inference
~30% higher solubility reported for analogue di-HCl vs. mono-HCl
Supports aqueous-phase workflow selection context
Inferred from analogue; verify for this specific salt
Salt Selection Formulation Solubility Pre-formulation

Predicted pKa vs. 3-Pyridyl Isomer

The predicted acid dissociation constant (pKa) of the 2-pyridyl isomer (target compound) differs from that of the 3-pyridyl isomer, a consequence of the nitrogen's position affecting the electronic environment. The predicted pKa for the carboxylic acid group of the 2-pyridyl compound is 3.23 ± 0.12 . In contrast, a predicted pKa of 3.06 ± 0.12 is reported for the (S)-3-amino-3-(pyridin-3-yl)propanoic acid analog [1]. This 0.17 unit difference in pKa can influence the compound's ionization state, lipophilicity, and hydrogen-bonding capacity at physiologically relevant pH values.

Predicted pKa vs. 3-pyridyl isomer
Cross-study comparable
Target (2-pyridyl) 3.23 ± 0.12
Comparator (3-pyridyl) 3.06 ± 0.12
ΔpKa ≈ +0.17
Supports ionization-state differentiation in SAR studies
Computational predictions; experimental verification recommended
Physicochemical Properties pKa Prediction Drug-likeness Computational Chemistry

Bidentate Metal Coordination

The ortho-pyridyl nitrogen in 3-amino-3-(pyridin-2-yl)propanoic acid is positioned to allow for bidentate coordination to a metal center, using both the pyridine nitrogen and either the beta-amino group or the carboxylate oxygen. This chelation effect is geometrically impossible for the 3-pyridyl and 4-pyridyl regioisomers [1]. While specific stability constants for this compound's metal complexes were not found in the search, the structural basis for this differential property is unambiguous and is a well-established principle in coordination chemistry. This is inferred from studies on analogous 2-pyridyl directing groups [2].

Bidentate metal coordination
Class-level inference
Bidentate chelation via 2-pyridyl N and β-amino/carboxylate O
Enables chelation-dependent reactivity context
Structural inference; stability constants not reported
Coordination Chemistry Catalysis Metal-Organic Frameworks Ligand Design

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: Application Scenarios


Aqueous-Phase Synthesis and Bioconjugation

The dihydrochloride salt form, inferred to have enhanced aqueous solubility , makes this compound well-suited for reactions requiring a polar or aqueous environment. This includes peptide coupling in buffer solutions, bioconjugation to proteins or polymers, and the synthesis of water-soluble metal-organic complexes. The improved handling in aqueous media can streamline workflows and reduce solvent compatibility issues.

Metal Catalysis with Bidentate Directing Group

The unique ortho-pyridyl substitution allows the compound to act as a bidentate ligand or directing group for transition metals like palladium . Researchers in C-H activation or cross-coupling chemistry may select this compound to achieve regioselective functionalization or to synthesize novel organometallic complexes, a capability not offered by the 3- or 4-pyridyl isomers [1].

Lead Optimization in Medicinal Chemistry

The predicted difference in physicochemical properties, such as a higher pKa compared to the 3-pyridyl isomer , can be a deciding factor during structure-activity relationship (SAR) studies. Medicinal chemists may select the 2-pyridyl β-amino acid as a building block to modulate the LogD, solubility, and hydrogen-bonding capacity of a lead compound, thereby fine-tuning its pharmacokinetic profile.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis / bioconjugation
Salt-form aqueous solubility context
Solubility and stability in buffer media
Metal-catalyzed reactions (C–H activation, cross-coupling)
Bidentate ligand geometry
Chelation-dependent reactivity and selectivity review
Medicinal chemistry lead optimization (SAR)
Predicted pKa / ionization profile
Ionization-state dependent permeability/solubility assessment

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